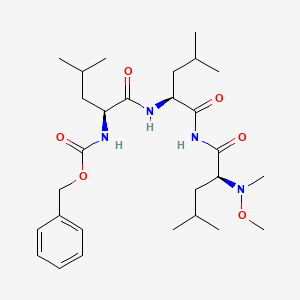

Benzyl((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate

Description

Benzyl((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate is a complex synthetic organic compound characterized by a 14-membered heterocyclic backbone incorporating oxa (oxygen), aza (nitrogen), and carbonyl functionalities. Its stereochemistry (4S,8S,11S) and branched isobutyl groups suggest a highly constrained three-dimensional structure, likely influencing its physicochemical properties (e.g., solubility, stability) and biological interactions. The carbamate moiety (benzyl carbamate) at the 11th position may serve as a protective group or contribute to target binding in pharmaceutical applications.

Properties

Molecular Formula |

C28H46N4O6 |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C28H46N4O6/c1-18(2)14-22(26(34)31-27(35)24(16-20(5)6)32(7)37-8)29-25(33)23(15-19(3)4)30-28(36)38-17-21-12-10-9-11-13-21/h9-13,18-20,22-24H,14-17H2,1-8H3,(H,29,33)(H,30,36)(H,31,34,35)/t22-,23-,24-/m0/s1 |

InChI Key |

MGYWEYOUJKJAAX-HJOGWXRNSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)N(C)OC)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(=O)C(CC(C)C)N(C)OC)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of transformations, including condensation, cyclization, and functional group modifications. The reaction conditions vary depending on the specific synthetic route but generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced carbamate compounds. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl ((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl ((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The evidence highlights structurally related compounds (e.g., I-6230, I-6232, I-6273) from the Molecules study (2011) . These analogs share a phenethylamino-benzoate core but differ in substituents (e.g., pyridazine, methylisoxazole rings) and linker groups (thio, ethoxy vs. amino). A comparison framework is outlined below:

| Compound | Core Structure | Substituent | Linker | Key Functional Groups |

|---|---|---|---|---|

| Target | 14-membered heterocycle | Diisobutyl, methyl, benzyl | Oxa/aza/carbamate | Carbamate, carbonyl, ether |

| I-6230 | Phenethylamino-benzoate | Pyridazin-3-yl | Amino | Ester, pyridazine |

| I-6273 | Phenethylamino-benzoate | 3-Methylisoxazol-5-yl | Thio | Ester, isoxazole, thioether |

| I-6473 | Phenethylamino-benzoate | 3-Methylisoxazol-5-yl | Ethoxy | Ester, isoxazole, ether |

Key Observations :

- The target compound’s macrocyclic structure contrasts with the linear benzoate derivatives in I-6230 and I-6273, likely conferring distinct conformational stability and steric effects.

- The carbamate group in the target compound may enhance hydrolytic stability compared to ester-based analogs (e.g., I-6230) .

Chemoinformatic Similarity Analysis

The 2017 and 2015 studies emphasize the role of similarity coefficients (e.g., Tanimoto, Dice) in quantifying structural and functional overlap between compounds . For binary fingerprint-based comparisons:

- Tanimoto Coefficient (Tc) : Widely used for assessing molecular similarity; values >0.85 indicate high similarity.

- Biological Relevance : Compounds with Tc >0.65 often share overlapping biological activities.

Hypothetical Comparison :

If binary fingerprints (e.g., presence/absence of carbonyl, ether, or heterocycles) were computed for the target compound and I-6230 analogs:

- The target’s macrocycle and carbamate group would reduce Tc values (<0.5), suggesting low similarity to linear benzoate derivatives.

Biological Activity

Benzyl((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate (CAS No. 170590-15-5) is a synthetic compound with potential biological activity. This article reviews its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C28H46N4O6

- Molecular Weight : 534.700 g/mol

The structure includes a triazatetradecane backbone with multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to Benzyl((4S,8S,11S)-4,8-diisobutyl-3,13-dimethyl-5,7,10-trioxo-2-oxa-3,6,9-triazatetradecan-11-yl)carbamate exhibit various biological activities including:

- Antimicrobial Activity : Certain derivatives of similar structures have shown effectiveness against bacterial strains.

- Antiparasitic Properties : Compounds targeting enzymes in the Plasmodium species have been noted for their potential in malaria treatment.

- Enzyme Inhibition : Some studies focus on the inhibition of dihydroorotate dehydrogenase (DHODH), an important enzyme in pyrimidine biosynthesis in pathogens.

1. Antimicrobial Properties

A study focusing on related benzyl derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the benzyl moiety may enhance membrane permeability leading to increased susceptibility of bacterial cells to the drug .

2. Antiparasitic Activity

Research on DHODH inhibitors indicates that modifications in the benzyl group can lead to enhanced potency against Plasmodium falciparum DHODH. For instance, para-substituted benzyl analogs showed a fourfold increase in potency compared to unsubstituted variants . This highlights the importance of structural optimization in developing effective antiparasitic agents.

3. In Vitro and In Vivo Studies

In vitro assays have demonstrated that compounds with similar structures exhibit significant agonist activity for certain receptors involved in metabolic regulation. For example, one study reported that a related compound significantly reduced food intake in rodent models with minimal systemic exposure . Such findings underscore the potential of these compounds in metabolic disease management.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Target/Pathogen | Potency (IC50/EC50) |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | 12 µM |

| Compound B | Antiparasitic | Plasmodium falciparum | 0.5 µM |

| Compound C | Enzyme Inhibition | DHODH | 0.1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.